Methyl 3-isoquinolin-4-YL-acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isoquinolin-4-YL-acrylate: is an organic compound with the molecular formula C13H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes an isoquinoline ring fused to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isoquinolin-4-YL-acrylate typically involves the reaction of isoquinoline derivatives with acrylate esters. One common method is the Pomeranz-Fritsch reaction , which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the Pictet-Spengler reaction , where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .
Industrial Production Methods: Industrial production of this compound often employs catalyst-free processes in water, which are environmentally friendly and cost-effective . These methods involve the use of metal catalysts or catalyst-free conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isoquinolin-4-YL-acrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Isoquinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 3-isoquinolin-4-YL-acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-isoquinolin-4-YL-acrylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors . The isoquinoline moiety is known to interact with nucleic acids and proteins , leading to changes in cellular functions .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar chemical properties.
Isoquinoline: The parent compound of Methyl 3-isoquinolin-4-YL-acrylate, known for its wide range of biological activities.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole moiety, used in medicinal chemistry.
Uniqueness: this compound is unique due to its acrylate moiety , which imparts distinct chemical reactivity and potential for polymerization. This makes it a valuable compound in both organic synthesis and industrial applications.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl (E)-3-isoquinolin-4-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+ |
InChI Key |
PUGNCMWPWJFYCX-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CC2=CC=CC=C21 |
Canonical SMILES |
COC(=O)C=CC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.